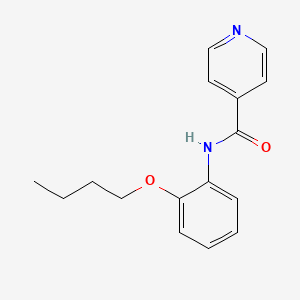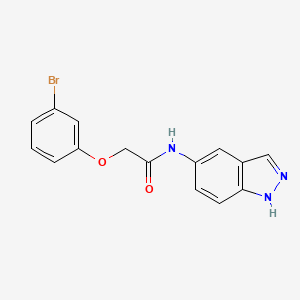![molecular formula C20H17IN2O4 B4627153 3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile
Descripción general
Descripción
The compound belongs to a class of organic molecules that have been extensively studied for their unique structural and functional properties. Research on similar acrylonitriles has explored their synthesis, molecular conformation, and potential applications in fields like materials science and organic synthesis.
Synthesis Analysis
Synthesis methods for similar compounds often involve base-catalyzed reactions and Knoevenagel condensation, yielding products with diverse functional groups and structural motifs. For instance, the synthesis of dipolarophiles used in constructing bioactive heterocycles has been demonstrated through base-catalyzed reactions of various benzaldehydes with acetonitriles (Kavitha et al., 2006).
Molecular Structure Analysis
The molecular structure of acrylonitriles is characterized using techniques like X-ray crystallography, revealing important features such as bond configurations and intermolecular interactions. The crystal structure analysis provides insights into the steric and electronic effects influencing reactivity and stability (Naveen et al., 2006).
Chemical Reactions and Properties
Acrylonitriles undergo a variety of chemical reactions, including cycloadditions, polymerizations, and transformations into heterocyclic compounds. The reactivity is often influenced by substituents on the acrylonitrile moiety, facilitating the synthesis of complex molecular architectures (Nakao et al., 2006).
Physical Properties Analysis
The physical properties of acrylonitriles, such as melting points, solubility, and crystal structures, are crucial for their application in material science and organic synthesis. These properties are determined through experimental studies and provide valuable information for the design and synthesis of new compounds (Dhaneshwar et al., 1990).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the potential applications of acrylonitriles. Studies on their reactivity patterns, such as diradical polymerization and reactions with nitromethane, shed light on the versatility of acrylonitriles in organic synthesis and material science (Li et al., 1991).
Aplicaciones Científicas De Investigación
Understanding Nitrated Phenols in the Atmosphere
The study by Harrison et al. (2005) reviews atmospheric nitrophenols, including their sources, formation mechanisms, and analytical detection methods. Although not directly about the compound , this research provides insights into the environmental behavior and analysis of nitro-substituted phenols, which could be relevant given the nitrophenyl group in the target compound (Harrison et al., 2005).
Acrylamide's Chemistry, Biochemistry, and Safety
Friedman's review (2003) on acrylamide explores its widespread use, metabolic effects, and potential health impacts, focusing on its presence in foods and industrial applications. Given the acrylonitrile moiety in the compound of interest, understanding acrylamide's properties and effects may provide useful parallels, especially regarding polymerization reactions and toxicity profiles (Friedman, 2003).
Advances in Silicon-Based Oxynitride and Nitride Phosphors
Xie and Hirosaki (2007) review the development of silicon-based oxynitride and nitride luminescent materials, highlighting their applications in white LEDs. This research is pertinent due to the discussion on the manipulation of electronic properties through substitutions, which might be analogous to designing molecules like the one for specific optical or electronic applications (Xie & Hirosaki, 2007).
Terpolymerization Techniques
Srivastava et al. (2002) present a study on terpolymerization, specifically poly (styrene-acrylonitrile-linalool), using free radical solution polymerization. This research could offer insights into the polymerization potential of the target compound, considering its acrylonitrile and styrene-like structural features (Srivastava et al., 2002).
Safety and Environmental Impact of Acrylates
Suh et al. (2018) review the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates, including their environmental exposure and health risks. Given the compound's acrylonitrile group, understanding the environmental and health implications of acrylate compounds can be crucial (Suh et al., 2018).
Propiedades
IUPAC Name |
(E)-3-(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O4/c1-3-9-27-20-18(21)11-14(12-19(20)26-4-2)10-16(13-22)15-5-7-17(8-6-15)23(24)25/h3,5-8,10-12H,1,4,9H2,2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXDTBCQGADQRN-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])I)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])I)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)
![2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627090.png)
![5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4627098.png)
![ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4627107.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)

![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4627137.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)
![2-[1-(3-chlorobenzyl)-3-piperidinyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627166.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4627172.png)
![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)